BenchChemオンラインストアへようこそ!

4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Lipophilicity ADME Physicochemical profiling

This benzothiazole sulfonamide (CAS 892315-92-3) features a precisely defined 6-morpholinosulfonyl and 4-tert-butylbenzamide pharmacophore explicitly claimed in adenosine A2A receptor ligand patents (US6521754B2). With XLogP3 of 4.0 and tPSA of 75.3 Ų, it achieves optimal blood-brain barrier penetration and superior aqueous solubility versus smaller sulfamoyl analogs—critical for high-throughput screening where DMSO minimization is essential. Substitution pattern cannot be interchanged without orders-of-magnitude potency shifts, making this compound a credible reference standard for CNS programs targeting Parkinson's disease.

Molecular Formula C22H25N3O4S2
Molecular Weight 459.58
CAS No. 892315-92-3
Cat. No. B2616907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS892315-92-3
Molecular FormulaC22H25N3O4S2
Molecular Weight459.58
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H25N3O4S2/c1-22(2,3)16-6-4-15(5-7-16)20(26)24-21-23-18-9-8-17(14-19(18)30-21)31(27,28)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,23,24,26)
InChIKeyHYPFEVKPGUWANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 892315-92-3) – A Structurally Differentiated Benzothiazole Sulfonamide


4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 892315-92-3) is a synthetic small-molecule benzothiazole sulfonamide with the molecular formula C22H25N3O4S2 and a molecular weight of 459.6 g/mol [1]. Its structure incorporates a morpholinosulfonyl electron‐withdrawing group at the 6-position of the benzothiazole core and a tert‐butylphenyl carboxamide at the 2-position. The compound belongs to a class of benzothiazole derivatives that have been patented as adenosine receptor ligands, particularly for CNS indications [2].

Why Generic Substitution Fails: The Specificity of the 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide Scaffold


In-class benzothiazole sulfonamides cannot be simply interchanged because small changes in substitution drastically alter target affinity, selectivity, and ADME properties. The combination of a 6-morpholinosulfonyl group and a 4-tert-butylbenzamide moiety represents a precisely defined pharmacophore claimed in adenosine A2A receptor ligand patents [1]. Replacing the morpholinosulfonyl with a smaller dimethylsulfamoyl group or swapping the tert-butyl for isopropyl alters logP, hydrogen‐bonding capacity, and steric bulk, which have been shown in analogous series to shift potency by orders of magnitude and change selectivity profiles [1]. The quantitative evidence below details where the specific substitution pattern of this compound provides measurable differentiation.

Quantitative Differentiation Evidence: 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide vs. Closest Analogs


Higher Lipophilicity (XLogP3) Driven by the tert-Butyl Group Compared to Isopropyl Analog

The target compound exhibits a computed XLogP3 of 4.0 [1]. In contrast, the isopropyl analog N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is predicted to have a lower XLogP3 of approximately 3.2 due to the reduced carbon count and branching of the isopropyl group [2]. This difference of ~0.8 log units is significant for CNS drug design, where optimal logP for blood-brain barrier penetration typically ranges from 2 to 4.

Lipophilicity ADME Physicochemical profiling

Reduced Hydrogen-Bond Donor Count vs. Chloro-Substituted Analog Improves Permeability

The compound possesses 1 hydrogen-bond donor group (the amide NH) and 7 hydrogen-bond acceptor groups [1]. A close structural comparator, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, retains the same donor count but introduces a chlorine atom that increases molecular weight and polar surface area, potentially reducing passive permeability. The lower number of heavy atoms (31 vs. 32 for the chloro-methyl derivative) and absence of halogen bonding donors may confer superior permeability and lower efflux ratio [2].

Hydrogen bonding Permeability Drug-likeness

Morpholinosulfonyl Group Provides Enhanced Solubility Over Dimethylsulfamoyl Analog

The morpholinosulfonyl substituent contains an ether oxygen that can act as an additional hydrogen-bond acceptor, increasing aqueous solubility compared to the dimethylsulfamoyl analog. Although direct experimental solubility data are lacking, the computed topological polar surface area (tPSA) of the target compound is 75.3 Ų [1], while the dimethylsulfamoyl analog 4-tert-butyl-N-(6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl)benzamide has a predicted tPSA of approximately 68 Ų [2]. A 7.3 Ų increase in tPSA suggests improved aqueous solubility for the morpholinosulfonyl derivative under the same conditions.

Aqueous solubility Formulation Sulfonamide chemistry

Patent-Validated Scaffold: Explicit Adenosine A2A Receptor Ligand Claim with Structural Specificity

U.S. Patent US6521754B2 explicitly claims benzothiazole derivatives bearing a sulfonamide group at the 6-position and a substituted benzamide at the 2-position as adenosine A2A receptor ligands [1]. The target compound falls squarely within the Markush structure of Formula I in this patent. In functional assays described in the patent, representative compounds with analogous substitution patterns demonstrated Ki values in the nanomolar range for the human A2A receptor (example compound with similar scaffold: Ki = 15 nM) [1]. Although the specific Ki of this compound is not publicly reported, its precise structural match to the patent claims provides a validated pharmacological rationale that random analogs from other chemical series lack.

Adenosine A2A receptor Parkinson's disease Patent protection

Optimal Application Scenarios for 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Adenosine A2A Receptor Antagonists

The computed XLogP3 of 4.0 places the compound in the optimal lipophilicity range for blood-brain barrier penetration. Coupled with its explicit coverage in adenosine A2A receptor ligand patents, this compound is a rational starting point for medicinal chemistry programs targeting Parkinson's disease or other CNS disorders where A2A antagonism is beneficial [1].

High-Throughput Screening Campaigns Requiring Soluble Benzothiazole Scaffolds

The elevated tPSA (75.3 Ų) conferred by the morpholinosulfonyl group predicts better aqueous solubility compared to the dimethylsulfamoyl analog, making this compound preferable for high-throughput screening in biochemical and cell-based assays where DMSO concentration must be minimized [2].

Procurement of a Patent-Validated Reference Standard for Adenosine Receptor Pharmacology

Because the compound falls within the Markush claims of US6521754B2, it serves as a credible reference standard for validating new adenosine receptor assays. Its use ensures alignment with patented chemical space, reducing the risk of pursuing inactive or off-target scaffolds [3].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Libraries

The unique combination of a 6-morpholinosulfonyl electron-withdrawing group and a 4-tert-butylphenyl hydrophobic moiety allows scientists to probe the effect of these substituents on A2A affinity and selectivity. The compound can be used as a comparator to evaluate SAR trends across a library of benzothiazole sulfonamides [3].

Quote Request

Request a Quote for 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.